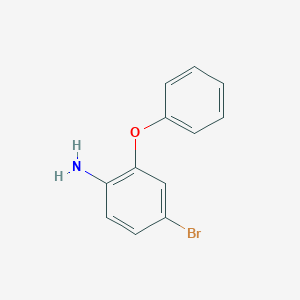

4-Bromo-2-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMXSPISHJCEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques in 4 Bromo 2 Phenoxyaniline Research

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 4-Bromo-2-phenoxyaniline. While specific experimental spectra for this compound are not detailed in the available research, analysis of related phenoxyaniline (B8288346) structures allows for the prediction of characteristic vibrational modes. bohrium.comrsc.org

In FT-IR analysis, the N-H stretching vibrations of the primary amine group are expected to appear as distinct bands. For instance, a phenoxyaniline-based initiator was noted to have a sharp N-H peak at 3313 cm⁻¹. rsc.org The asymmetric and symmetric stretching of the C-O-C ether linkage is also a key diagnostic feature, with a peak observed at 1010 cm⁻¹ in a related structure. rsc.org Aromatic C-H stretching vibrations typically manifest above 3000 cm⁻¹, while the C=C stretching modes within the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra. Studies on hydroxycinnamic acids, for example, show intense spectral bands in the 1150-1360 cm⁻¹ and 1650-1590 cm⁻¹ regions, which are characteristic of the aromatic and vinylic moieties. uliege.be For this compound, the C=C ring stretching and C-O-C ether bond would also be expected to be Raman active.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | ~3313 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR/FT-Raman |

| C=C Aromatic Stretch | 1400-1600 | FT-IR/FT-Raman |

| C-O-C Ether Stretch | ~1010 | FT-IR/FT-Raman |

| C-Br Stretch | 500-600 | FT-IR/FT-Raman |

Data are inferred from related phenoxyaniline compounds. rsc.orguliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and amine protons. The protons on the two aromatic rings will appear in the typical aromatic region, generally between 6.5 and 8.0 ppm. Their specific chemical shifts and splitting patterns (multiplicity) will be influenced by the positions of the bromo, phenoxy, and amino substituents. The two protons of the amine (-NH₂) group would likely appear as a single, potentially broad, signal, with a chemical shift that can vary depending on the solvent and concentration. For comparison, the ¹H NMR spectrum of the isomeric 4-(4′-Bromo)phenoxyaniline showed aromatic signals at 7.46 ppm, 6.78 ppm, and 6.59 ppm, with the amine protons appearing as a singlet at 5.03 ppm. rsc.orgscispace.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) than in ¹H NMR, which typically results in a distinct peak for each carbon. libretexts.org The carbons in the aromatic rings are expected to resonate in the 110-160 ppm range. The carbon atom bonded to the electronegative bromine atom (C-Br) and those bonded to the oxygen (C-O) and nitrogen (C-N) atoms will be significantly shifted downfield. Carbons in carbonyl groups of related molecules are often the furthest downfield (170-220 ppm), an effect attributed to both sp² hybridization and the double bond to oxygen. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amine (N-H) | Variable, potentially broad |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹³C | Aromatic (Ar-C) | 110 - 160 |

| ¹³C | C-Br | Shifted downfield within aromatic region |

| ¹³C | C-O / C-N | Shifted downfield within aromatic region |

Ranges are based on general principles and data from analogous compounds. rsc.orgscispace.comlibretexts.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The chromophores in this molecule are the two phenyl rings and the non-bonding electrons on the oxygen and nitrogen atoms.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. bohrium.com The π → π* transitions, which involve the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic rings, are typically high-energy and result in strong absorption bands at shorter wavelengths. The n → π* transitions involve the promotion of non-bonding electrons (from the nitrogen of the amine group and the oxygen of the ether linkage) to anti-bonding pi orbitals. These transitions are of lower energy and appear as less intense bands at longer wavelengths. researchgate.net For example, the electronic spectra of a related Schiff base ligand showed bands at 290 and 400 nm, which were attributed to n → π* transitions. researchgate.net The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₂H₁₀BrNO.

In a mass spectrum, the compound is expected to show a distinctive molecular ion peak cluster. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). The calculated monoisotopic mass for [C₁₂H₁₀⁷⁹BrNO]⁺ is approximately 263.00 u, and for [C₁₂H₁₀⁸¹BrNO]⁺ is approximately 265.00 u. Therefore, the mass spectrum should display a characteristic [M]⁺ peak at m/z 263 and an [M+2]⁺ peak at m/z 265. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental formula.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the searched literature, studies on closely related compounds, such as isomers and derivatives, have been successfully characterized using this method. bohrium.comrsc.orgtandfonline.com For example, a study on a series of (4′-substituted)-4-phenoxyanilines utilized single-crystal XRD to explore their supramolecular structures. rsc.orgscispace.com The analysis of metal complexes of 2-phenoxyaniline (B124666) Schiff bases also relied on XRD to determine their coordination geometries and the role of non-covalent interactions like hydrogen bonding and π-π stacking in forming their supramolecular architectures. bohrium.com A hypothetical XRD study on this compound would reveal its crystal system, space group, and unit cell parameters, as well as providing insight into intermolecular interactions that govern its crystal packing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline |

| 4-(4′-Bromo)phenoxyaniline |

| 2-phenoxyaniline |

| Gallic acid |

| Hydroxybenzoic acid |

| Hydroxycinnamic acid |

| 4-Bromo-2-nitroaniline |

| 4-bromo-2-methoxyaniline |

| (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine |

While computational studies have been conducted on structurally related compounds, such as other bromo-aniline derivatives or molecules containing a phenoxy-aniline backbone, the unique electronic and structural effects of the specific substitution pattern in this compound mean that data from these related molecules cannot be accurately extrapolated.

Therefore, it is not possible to provide the detailed, scientifically accurate article as requested in the outline without the foundational research data for this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Phenoxyaniline

Electronic Structure and Reactivity Descriptors

Fukui Function Analyses

Fukui functions are central to conceptual density functional theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The analysis involves calculating the change in electron density at each atomic site upon the addition or removal of an electron.

For 4-bromo-2-phenoxyaniline, this analysis would identify which atoms are most susceptible to attack. The calculations would yield values for the condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack) for each atom in the molecule. Higher values of these indices indicate a greater propensity for that atom to undergo the corresponding type of reaction. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Table 1: Hypothetical Condensed Fukui Function Indices for this compound

| Atom | fk+ | fk- | fk0 | Predicted Reactivity |

| C1 | Data not available | Data not available | Data not available | Electrophilic/Nucleophilic Site |

| N1 | Data not available | Data not available | Data not available | Nucleophilic Site |

| Br1 | Data not available | Data not available | Data not available | Electrophilic Site |

| ... | ... | ... | ... | ... |

Note: This table is for illustrative purposes only. The actual values would need to be calculated using quantum chemical software.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It allows for the prediction of various properties related to electronic transitions, such as UV-Vis absorption spectra.

Prediction of UV-Vis Absorption Spectra

By applying TD-DFT calculations, one can simulate the UV-Vis absorption spectrum of this compound. This involves calculating the energies of the lowest electronic transitions from the ground state to various excited states. The results would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption peaks. This theoretical spectrum can be used to understand the electronic structure of the molecule and can be compared with experimental data if available.

Analysis of Solvent Effects on Excitation Energies (IEF-PCM)

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used method to account for solvent effects in computational chemistry. By performing TD-DFT calculations in conjunction with the IEF-PCM, one can predict how the UV-Vis absorption spectrum of this compound would change in different solvents. This analysis provides insights into the nature of the electronic transitions and the solute-solvent interactions.

Table 2: Hypothetical Predicted UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | Data not available | Data not available | HOMO -> LUMO |

| Ethanol | Data not available | Data not available | HOMO -> LUMO |

| Toluene | Data not available | Data not available | HOMO -> LUMO |

Note: This table is for illustrative purposes only. The actual values would need to be calculated.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules like this compound, guiding the design of new materials with enhanced NLO responses.

Hyperpolarizability and Dipole Moment Computations

The key parameters that determine the NLO response of a molecule are its dipole moment (μ) and its first hyperpolarizability (β). These properties can be calculated using quantum chemical methods. A large first hyperpolarizability is a prerequisite for a significant second-order NLO response. For this compound, these calculations would quantify its potential as an NLO material.

Structure-NLO Property Relationships

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| First Hyperpolarizability (β) in esu | Data not available |

Note: This table is for illustrative purposes only. The actual values would need to be calculated.

Thermodynamic Properties and Stability Analyses

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of a molecule, which are crucial for understanding its stability and reactivity. sciforum.netmdpi.com These calculations can predict key parameters such as enthalpy, entropy, and Gibbs free energy of formation. sciforum.netacs.org

While specific thermodynamic data for this compound is not extensively detailed in the available research, the methodologies for such analyses are well-established. For related compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to compute these properties. acs.orgtandfonline.com Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to obtain thermodynamic data at different temperatures. sciforum.netacs.orgresearchgate.net

Molecular stability can also be assessed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A larger energy gap implies higher stability and lower reactivity. mdpi.com For various organic molecules, this gap is calculated to understand charge transfer possibilities within the molecule. mdpi.com

Natural Bond Orbital (NBO) analysis is another theoretical method that provides insight into molecular stability by examining charge delocalization and orbital interactions. tandfonline.com It quantifies the stability gained from hyperconjugation and charge transfer between donor (filled) and acceptor (empty) orbitals.

The following table illustrates the typical thermodynamic parameters that are calculated in computational studies, although specific values for this compound are not available in the cited literature.

| Thermodynamic Property | Symbol | Description |

| Enthalpy | H | A measure of the total internal energy of the system. |

| Entropy | S | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy | G | Determines the spontaneity of a process at constant temperature and pressure. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree. |

| Zero-Point Energy | ZPE | The lowest possible energy that a quantum mechanical system may have. |

This table is illustrative of the types of data generated in computational studies, based on general principles and studies of other molecules. sciforum.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, which is particularly useful for understanding its interactions with biological systems, such as proteins or nucleic acids.

Specific molecular dynamics simulations for this compound are not prominently featured in the searched literature. However, MD simulations have been conducted on the parent compound, 2-phenoxyaniline (B124666), to understand its interaction with protein targets. researchgate.net Such studies are crucial for drug discovery and development, helping to visualize binding modes and the stability of a ligand-protein complex. researchgate.netnih.gov

The typical process of an MD simulation involves:

System Setup: The molecule of interest is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions.

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., 300 K and 1 atm) to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of every atom is calculated and saved.

Analysis of the MD trajectory can yield valuable information, as summarized in the table below.

| Analysis Metric | Abbreviation | Description |

| Root Mean Square Deviation | RMSD | Measures the average deviation of a protein's backbone or a ligand's position from a reference structure over time, indicating stability. nih.gov |

| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule or protein. nih.gov |

| Hydrogen Bond Analysis | - | Tracks the formation and breaking of hydrogen bonds between the ligand and its target, which are key to binding affinity. nih.gov |

These analyses help to predict how strongly a molecule like this compound might bind to a biological target and the stability of the resulting complex over time. nih.gov

Crystal Engineering and Supramolecular Architecture of 4 Bromo 2 Phenoxyaniline Derivatives

Polymorphism and Conformational Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is significant as it can influence a material's physical properties.

A notable example is (E)-4-bromo-2-[(phenylimino)methyl]phenol, a related compound, which exists in at least two polymorphic forms. nih.gov These polymorphs exhibit different dihedral angles between their aromatic rings, with one form being nearly planar and the other having a significant twist. nih.gov Specifically, one polymorph has a dihedral angle of 1.8(2)° (at 120 K), while the new polymorph has a dihedral angle of 45.6(1)° (at 150 K). nih.gov Both forms, however, display an intramolecular O-H...N hydrogen bond. nih.gov

Conformational isomerism in derivatives like 4-bromo-2-(4-methoxyphenoxy)aniline can arise from rotation around the ether linkage (C–O bond), leading to different spatial arrangements. The orientation of the phenoxy group relative to the aniline (B41778) ring can also contribute to conformational differences.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker non-covalent forces.

Hydrogen bonds are crucial in determining the crystal packing of phenoxyaniline (B8288346) derivatives. In the crystal structure of 4-nitro-2-phenoxyaniline, molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.net Similarly, in some polymorphs of related structures, intramolecular O—H⋯N hydrogen bonds are observed, forming an S(6) ring motif. nih.gov The interplay of these hydrogen bonds can lead to the formation of complex three-dimensional supramolecular architectures. nih.gov

| Interaction Type | Description | Example Compound(s) |

| N-H...O | Intermolecular hydrogen bond between an amine hydrogen and an oxygen atom. | 4-nitro-2-phenoxyaniline researchgate.net |

| O-H...N | Intramolecular hydrogen bond between a hydroxyl hydrogen and an imine nitrogen. | (E)-4-bromo-2-[(phenylimino)methyl]phenol nih.gov |

Weak non-covalent interactions, though less energetic than hydrogen bonds, play a significant role in stabilizing crystal structures. science.gov These interactions include C-H...π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, and halogen bonding.

In the crystal structure of 4-bromo-N-phenylaniline, a network of intermolecular C-H...π and N-H...π interactions is present. researchgate.net Halogen bonds, which involve a halogen atom acting as an electrophilic center, are also observed in halogenated phenoxyanilines. For instance, the halogen groups can act as both hydrogen bond acceptors (C–H⋯X) and as electropositive centers (C–X⋯Ar). rsc.org

Isostructurality Studies within Halogenated Phenoxyaniline Series

Isostructurality, where different compounds crystallize in the same structure, is a key concept in crystal engineering. Studies on 4-phenoxyanilines have shown that chloro, bromo, and ethynyl (B1212043) substituents can play equivalent roles in the crystal structure, leading to isostructurality. researchgate.netrsc.org This is in contrast to simpler anilines where the iodo derivative often has a different packing. rsc.org

The phenomenon of conditional isomorphism can explain why 4-(4′-iodo)phenoxyaniline is isostructural with its bromo, chloro, and ethynyl counterparts, while 4-iodoaniline (B139537) is not. rsc.org The larger phenoxy group can insulate the strong and weak hydrogen bond donors and acceptors from each other, allowing for greater tolerance of substituent changes. rsc.org The similarity in crystal packing can be quantified using cell similarity (π) and isostructurality (Is) indices. iisertvm.ac.in

| Compound Series | Isostructural Behavior | Rationale |

| 4-substituted anilines | Chloro, bromo, and ethynyl derivatives are isostructural; iodo derivative is not. researchgate.netrsc.org | The greater size of the iodine atom disrupts the packing. researchgate.net |

| 4-(4'-substituted)phenoxyanilines | Iodo, bromo, chloro, and ethynyl derivatives are isostructural. rsc.org | The larger molecular framework allows for accommodation of different substituents without changing the overall packing (conditional isomorphism). rsc.org |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules.

For example, in the crystal structure of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, a Hirshfeld analysis revealed that H⋯H (58.2%), C⋯H/H⋯C (18.9%), and Br⋯H/H⋯Br (11.5%) interactions are the most significant contributors to the crystal packing. nih.gov In another bromo-substituted compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the dominant contacts were H⋯H (43.1%), C⋯H/H⋯C (17.4%), and Br⋯H/H⋯Br (14.9%). nih.gov This type of analysis provides a detailed fingerprint of the intermolecular interactions that stabilize the crystal lattice.

| Interaction Type | Percentage Contribution (Example 1) nih.gov | Percentage Contribution (Example 2) nih.gov |

| H···H | 58.2% | 43.1% |

| C···H/H···C | 18.9% | 17.4% |

| Br···H/H···Br | 11.5% | 14.9% |

| O···H/H···O | 8.3% | 9.8% |

| C···C | 1.4% | 11.9% |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Bromine Substituent

The bromine atom attached to the aniline (B41778) ring is a versatile handle for various chemical modifications, primarily through reactions that involve the carbon-bromine bond.

Reductive Elimination Reactions

Reductive elimination is a crucial step in many cross-coupling reactions catalyzed by transition metals, such as palladium. In the context of 4-bromo-2-phenoxyaniline, this process typically follows an oxidative addition of the aryl bromide to a low-valent metal center. While specific studies on the reductive elimination of this compound are not extensively detailed in the provided results, the principles of reactions like the Buchwald-Hartwig amination suggest its involvement. numberanalytics.comorganic-chemistry.org In these reactions, after the initial oxidative addition and subsequent reaction with an amine, the final step is the reductive elimination of the newly formed C-N bond, regenerating the catalyst. numberanalytics.com

Nucleophilic Substitution at the Bromine Center

The bromine atom on the aromatic ring can be replaced by various nucleophiles. This nucleophilic aromatic substitution (SNAr) is a common strategy for introducing new functional groups. For instance, the bromine can be displaced by amines, thiols, or other nucleophiles under appropriate conditions. The presence of the electron-donating amino group and the phenoxy group can influence the reactivity of the bromine atom towards nucleophilic attack.

One of the most significant applications of the bromine substituent's reactivity is in transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis. numberanalytics.comorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. numberanalytics.comorganic-chemistry.org this compound can serve as the aryl halide component, reacting with various primary or secondary amines to generate more complex diarylamine or N-aryl alkylamine structures. The reaction typically employs a palladium catalyst and a bulky phosphine (B1218219) ligand. tcichemicals.com The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. numberanalytics.com

Ullmann Condensation: A classical method for forming carbon-nitrogen and carbon-oxygen bonds, the Ullmann reaction traditionally uses copper catalysis at elevated temperatures. organic-chemistry.orgwikidoc.org this compound can undergo Ullmann-type coupling with various nucleophiles. For example, its reaction with another amine in the presence of a copper catalyst can lead to the formation of a new C-N bond. researchgate.netchemicalbook.com While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, particularly for certain substrates. organic-chemistry.orgwikidoc.org

The following table summarizes the key cross-coupling reactions involving the bromine substituent:

| Reaction Name | Catalyst | Reactant | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Amine/Alcohol | C-N / C-O |

Reactivity of the Aniline Moiety

The aniline portion of this compound, consisting of the amino group (-NH2) attached to the benzene (B151609) ring, is a site of significant chemical reactivity.

Amine as a Nucleophile in Chemical Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. google.comevitachem.com This nucleophilicity allows the aniline moiety to participate in a wide array of reactions. For instance, it can react with electrophiles such as acyl chlorides or anhydrides to form amides. libretexts.org This reaction is often used to protect the amino group or to introduce new functional groups. researchgate.net

The nucleophilic character of the amine is also central to its participation in substitution and condensation reactions. It can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. evitachem.comnih.gov This reactivity is fundamental to the synthesis of many heterocyclic compounds and other complex organic molecules.

Furthermore, the amino group can be a directing group in electrophilic aromatic substitution reactions, although its high reactivity can sometimes lead to over-reaction or side reactions. libretexts.org

Oxidation Pathways of the Amino Group

The amino group of anilines is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. evitachem.com Strong oxidizing agents can lead to the formation of nitro compounds or even polymeric materials. libretexts.org However, under controlled conditions, specific oxidation products can be obtained. For example, oxidation can lead to the formation of quinone-imine structures. evitachem.com

The oxidation of the amino group can also be a key step in the synthesis of heterocyclic compounds. For instance, the oxidative cyclization of ortho-substituted anilines is a common method for preparing phenoxazines and related structures. acs.org

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage (C-O-C) in this compound is generally stable. However, under certain conditions, it can undergo cleavage or rearrangement. The ether linkage can be cleaved under harsh conditions, such as with strong acids or bases at high temperatures.

A significant reaction involving the phenoxy ether linkage in conjunction with the adjacent amino group is the intramolecular cyclization to form phenoxazines. This transformation can be achieved through various methods, including transition metal-catalyzed processes. nih.govrsc.org For example, the copper-catalyzed cyclization of 2-(2-bromophenoxy)anilines is a known route to phenoxazine (B87303) derivatives. nih.gov This type of reaction highlights the cooperative reactivity of the different functional groups within the this compound scaffold. The synthesis of phenoxazines is of considerable interest due to the biological and photophysical properties of this heterocyclic core. nih.govresearchgate.net

Ether Cleavage Reactions

The ether linkage in this compound, which connects the two aromatic rings, is a diaryl ether. Diaryl ethers are characterized by a notable lack of reactivity towards cleavage by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). researchgate.netwvu.edu This inertness stands in contrast to alkyl aryl ethers, which readily cleave under similar conditions to yield a phenol (B47542) and an alkyl halide.

The mechanism of acid-catalyzed ether cleavage typically proceeds via an S(_N)1 or S(_N)2 pathway following protonation of the ether oxygen. dntb.gov.uaresearchgate.netnih.gov However, in the case of diaryl ethers like this compound, both pathways are energetically unfavorable. The carbon atoms of the aromatic rings are sp-hybridized, and the carbon-oxygen bonds have significant double bond character due to resonance. This makes the C-O bond stronger than in aliphatic ethers. Consequently, nucleophilic attack by a halide ion (e.g., Br or I) at the aromatic carbon is highly disfavored, effectively preventing an S(_N)2 reaction. wisc.edu Similarly, the formation of an unstable aryl cation makes the S(_N)1 pathway inaccessible.

Therefore, under typical laboratory conditions using strong mineral acids, the ether bond of this compound remains intact. More drastic conditions or alternative catalytic systems, such as photoredox catalysis, are generally required to achieve the cleavage of such robust diaryl ether C-O bonds.

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the outcome of such reactions on a substituted benzene ring is dictated by the electronic and steric properties of the existing substituents. In this compound, the aniline ring is decorated with three substituents: an amino group (-NH(_2)), a phenoxy group (-OPh), and a bromine atom (-Br). Their collective influence determines the position(s) at which an incoming electrophile will attack.

The directing effects of these groups are summarized as follows:

Amino group (-NH(_2)): A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect. libretexts.org

Phenoxy group (-OPh): An activating, ortho, para-directing group, also through a +R effect. orientjchem.org

Bromo group (-Br): A deactivating, ortho, para-directing group. It withdraws electron density via its -I (inductive) effect but directs ortho and para due to a +R effect from its lone pairs. libretexts.org

When multiple substituents are present, the most strongly activating group typically controls the regioselectivity. In this molecule, the amino group is the most potent activator and will therefore be the primary director of electrophilic attack. The positions ortho to the amino group are C3 and C5, while the para position (C4) is blocked by the bromine atom.

Analysis of Potential Substitution Sites on the Aniline Ring:

| Position | Relation to -NH₂ | Relation to -OPh | Relation to -Br | Steric Hindrance | Predicted Reactivity |

| C3 | ortho | High (from -OPh) | Possible, but hindered | ||

| C5 | ortho | ortho | Moderate (from -Br) | Likely favored site | |

| C6 | ortho | Less favored |

The primary sites for electrophilic attack are the positions ortho to the highly activating amino group. Of these, the C5 position is electronically favored. However, both the C3 and C5 positions experience steric hindrance from the adjacent bulky phenoxy and bromo groups, respectively. While no specific experimental data for the nitration or halogenation of this compound are readily available, studies on similar systems, such as the nitration of 3-fluoro-4-phenoxyaniline, show substitution occurring at the positions ortho to the amine. vulcanchem.com It is also conceivable that under forcing conditions, substitution could occur on the less-substituted phenoxy ring, which is also activated by the ether oxygen. The use of certain catalysts can also influence the outcome; for instance, some methods have been developed for the selective bromination of aniline derivatives.

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is an electronic process that occurs in molecules possessing both electron-donating (donor) and electron-accepting (acceptor) moieties, linked by a conjugated system. nih.govmdpi.com Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), often centered on the acceptor part. This phenomenon is crucial in the functioning of many organic electronic materials and fluorescent probes. rsc.orgxmu.edu.cn

The structure of this compound contains the necessary components for ICT. The amino group (-NH(_2)) and the phenoxy group (-OPh) are strong electron-donating groups, capable of pushing electron density into the aromatic system. The bromine atom, while a weak resonance donor, is inductively electron-withdrawing and can act as an acceptor. The conjugated (\pi)-system of the benzene ring facilitates this electronic communication.

The occurrence and extent of ICT can be investigated and quantified using computational and spectroscopic techniques.

Computational Analysis: Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure of molecules. researchgate.netmdpi.comresearchgate.net By calculating the distribution of the HOMO and LUMO, one can visualize the regions of electron density depletion (donor) and accumulation (acceptor) upon excitation. Natural Bond Orbital (NBO) analysis is another computational method that provides detailed insights into charge delocalization and the donor-acceptor interactions between orbitals. orientjchem.orgbeilstein-journals.org Studies on similar aniline and diaryl derivatives have successfully used NBO analysis to confirm and quantify ICT processes. beilstein-journals.orgnih.gov

Spectroscopic Analysis: The electronic absorption and emission spectra of a molecule can provide experimental evidence for ICT. nih.gov The presence of a large Stokes shift (a significant difference between the absorption and emission maxima) and solvatochromism (a shift in spectral bands with changing solvent polarity) are often characteristic signatures of an ICT state.

While specific experimental or detailed computational studies on the ICT properties of this compound are not prominently documented in the searched literature, the molecular architecture strongly suggests its capacity to exhibit this phenomenon. The interplay between the potent donor groups and the acceptor bromine atom across the conjugated framework makes it a candidate for such electronic redistribution upon excitation.

Applications in Advanced Materials Science

Utilization as a Building Block for Functional Materials

The strategic placement of its functional groups allows 4-Bromo-2-phenoxyaniline to be a valuable starting point for the synthesis of complex organic molecules with tailored properties. The bromine atom provides a site for various cross-coupling reactions, enabling the extension of the molecule's conjugation and the introduction of other functional moieties. The phenoxy and aniline (B41778) groups influence the electronic properties and solubility of the resulting materials, making them suitable for a variety of applications in materials science.

Precursors for Organic Electronic Materials (e.g., OLEDs)

While direct research specifically detailing the use of this compound in Organic Light Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of materials commonly used in these devices. The core structure is a key component for developing hole-transporting materials (HTMs), which are essential for efficient OLED operation. The synthesis of triarylamine derivatives, a prominent class of HTMs, often involves the coupling of aryl halides with amines. Given its bromo- and amino-functionalized structure, this compound is a plausible precursor for creating novel triarylamine-based HTMs with potentially enhanced thermal and morphological stability.

Components in Dye-Sensitized Solar Cells

In the realm of renewable energy, this compound holds potential as a precursor for the synthesis of organic dyes used in Dye-Sensitized Solar Cells (DSSCs). The performance of DSSCs is heavily reliant on the molecular structure of the sensitizing dye. The phenoxyaniline (B8288346) backbone can be functionalized through reactions at the bromine and amine positions to create donor-π-acceptor (D-π-A) dyes. These dyes are designed to have strong absorption in the visible spectrum and facilitate efficient electron injection into the semiconductor electrode of the solar cell. Although specific examples of dyes derived directly from this compound are not widely reported, the fundamental chemistry of dye synthesis suggests its applicability in this field.

Materials with Non-Linear Optical Response

Materials with a significant non-linear optical (NLO) response are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The development of organic NLO materials often focuses on creating molecules with a high degree of charge asymmetry, typically achieved through the connection of electron-donating and electron-withdrawing groups via a π-conjugated system. This compound can serve as a foundational molecule for the synthesis of such "push-pull" systems. The aniline group acts as an electron donor, and the bromine atom can be replaced with a strong electron-accepting group through various organic reactions. For instance, the synthesis of compounds like 4-bromo-4'-chloro benzylidene aniline has been reported, and their third-order NLO properties have been investigated, demonstrating the potential of aniline derivatives in this area. nih.gov

Synthesis of Conjugated Systems and Macromolecules

The ability to form extended π-conjugated systems is a hallmark of materials used in organic electronics. This compound is an ideal candidate for such syntheses due to the presence of the bromine atom, which readily participates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of conjugated polymers and macromolecules with tailored electronic and optical properties.

Triarylamines as Hole-Transporting Materials

Triarylamines are a cornerstone of hole-transporting materials (HTMs) in organic electronic devices such as OLEDs and perovskite solar cells. rsc.org Their propeller-like, non-planar structure helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity and performance. The synthesis of triarylamines can be achieved through methods like the Ullmann condensation or the Buchwald-Hartwig amination, which involve the coupling of an aryl halide with an amine. wikipedia.orgmanchester.ac.uk this compound can serve as either the aryl halide or the amine component in these reactions, providing a pathway to a wide array of triarylamine structures. By carefully selecting the coupling partners, the electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, can be fine-tuned to match the other materials in the device, thereby optimizing charge injection and transport.

Role in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. sigmaaldrich.com This methodology often relies on the ability of a photocatalyst to initiate single-electron transfer processes upon absorption of light. While the direct use of this compound as a photoredox catalyst is not established, its chemical structure is relevant to reactions that can be mediated by this technology. For instance, photoredox catalysis has been successfully employed for the bromination of phenols and alkenes, where a bromine source is generated in situ. beilstein-journals.orgnih.gov Furthermore, aryl bromides, such as this compound, can be substrates in photoredox-mediated cross-coupling reactions, offering a green and efficient alternative to traditional palladium-catalyzed methods for the synthesis of complex organic molecules.

Biochemical Interactions and Mechanistic Insights

Investigation of Enzyme-Ligand Interactions

The interactions of phenoxyaniline (B8288346) (POA) derivatives, a class to which 4-Bromo-2-phenoxyaniline belongs, have been extensively studied with cytochrome P450 (CYP) enzymes, which are crucial for xenobiotic metabolism. nih.govacs.orgnih.gov

Phenoxyaniline congeners are recognized as structural analogs of polybrominated diphenyl ethers (PBDEs), and their interactions have been characterized with several isoforms of the CYP2B subfamily, including rat CYP2B1, rabbit CYP2B4, and human CYP2B6. nih.govacs.orgnih.gov The specific pattern of halogenation on the phenoxyaniline structure plays a critical role in modulating the ligand's interaction with these enzymes. nih.govacs.org

Studies have revealed isoform-specific binding affinities; the affinity of most POA congeners for CYP2B4 and CYP2B6 is generally 2- to 7-fold lower than their affinity for CYP2B1. nih.govacs.org The binding orientation within the enzyme's active site is thought to be influenced by an iron-nitrogen interaction between the heme cofactor and the aniline (B41778) nitrogen, which may anchor the ligand. nih.govacs.org Furthermore, emerging evidence suggests that novel non-covalent interactions, such as halogen-π bonding, may be important in the binding of brominated compounds to the active site of enzymes like CYP2B6. nih.govacs.org

Spectroscopic binding titrations are a primary experimental technique used to quantify the affinity between POA congeners and CYP enzymes. nih.govacs.orgnih.gov This method relies on measuring the spectral shift that occurs when a ligand binds to the heme iron within the P450 active site. The resulting data are used to calculate the spectral binding constant (Ks), a quantitative measure of binding affinity. nih.govacs.org

For many halogenated POA compounds, the experimentally determined Ks values are closely correlated with their inhibitory potency (IC₅₀ values), with less than a 3-fold difference observed between the two measurements. nih.govacs.orgnih.gov However, for certain analogs, significant discrepancies arise, indicating that high-affinity binding does not invariably translate to potent inhibition. nih.govacs.orgnih.gov These differences are often attributed to the influence of the enzyme's redox partners, such as cytochrome P450 oxidoreductase (POR) and cytochrome b₅. nih.govacs.org The presence of these partner proteins can profoundly alter ligand interactions; for example, the addition of POR was found to decrease the binding affinity of some POA ligands for CYP2B6. nih.govacs.orgnih.gov

| Compound | CYP2B1 (Ks, µM) | CYP2B4 (Ks, µM) | CYP2B6 (Ks, µM) |

|---|---|---|---|

| Phenoxyaniline (POA) | 0.5 | 2.5 | 3.0 |

| 2',4'-Dichlorophenoxyaniline (2'4'DCPOA) | 0.3 | 1.2 | 4.5 |

| 2',4'-Dibromophenoxyaniline (2'4'DBPOA) | 0.4 | 2.0 | 1.3 |

To understand the functional consequences of ligand binding, enzyme inhibition assays are employed to measure the extent to which a compound interferes with an enzyme's catalytic activity. nih.govacs.org For CYP2B enzymes, this is often assessed using a fluorometric assay that measures the O-deethylation of 7-ethoxy-4-(trifluoromethyl)coumarin (B40511) (7-EFC) in the presence of NADPH. nih.gov

Research on POA congeners demonstrates that the degree and position of halogen substitution significantly impact inhibitory potency. nih.gov An increase in halogen substitution generally correlates with stronger inhibition. nih.gov Comparative studies have shown that bromo-substituted analogs can be more potent inhibitors than their chloro-substituted counterparts; for instance, a dibromo-substituted POA exhibited 2.2-fold greater inhibitory activity against CYP2B6 than the corresponding dichloro-substituted compound. acs.org

Mechanistic analyses have revealed that POA congeners can act through different modes of inhibition. nih.gov Non-linear regression of kinetic data has identified some analogs as competitive inhibitors of CYP2B4 and CYP2B6. nih.gov A competitive inhibitor functions by binding to the enzyme's active site, thereby preventing the substrate from binding. wikipedia.orglibretexts.org The inhibition mechanism can be isoform-dependent, as one POA analog was shown to competitively inhibit wild-type CYP2B6 while acting as a non-competitive inhibitor of a CYP2B6 mutant. nih.gov The enzyme's redox partners can also modulate inhibitory effects, with cytochrome b₅ shown to either increase or decrease the IC₅₀ value depending on the specific ligand. nih.govacs.orgnih.gov

| Compound | CYP2B1 (IC50, µM) | CYP2B4 (IC50, µM) | CYP2B6 (IC50, µM) |

|---|---|---|---|

| Phenoxyaniline (POA) | >10 | >20 | >20 |

| 2',4'-Dichlorophenoxyaniline (2'4'DCPOA) | 0.4 | 1.5 | 5.0 |

| 2',4'-Dibromophenoxyaniline (2'4'DBPOA) | 0.5 | 2.2 | 2.3 |

Molecular Recognition through Non-Covalent Interactions

The specific binding of a ligand to its biological target is orchestrated by a suite of non-covalent interactions (NCIs). researchgate.netnih.gov Although these forces are relatively weak individually, their cumulative effect is responsible for the high degree of specificity and affinity observed in molecular recognition events. researchgate.net For a molecule like this compound, several types of NCIs are critical for its interaction with protein binding sites.

Hydrogen Bonding : The primary amine (-NH₂) group on the aniline ring is a classic hydrogen bond donor and can form directional interactions with suitable acceptor atoms, such as the oxygen of a carbonyl group on an amino acid residue. nih.gov

Halogen Bonding : The bromine atom on the aniline ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts favorably with a nucleophilic region on the target protein, such as a lone pair of electrons on an oxygen or nitrogen atom, or the π-electron cloud of an aromatic ring. researchgate.net This interaction is increasingly appreciated for its role in the binding of halogenated drugs and ligands. nih.govacs.org

π-Interactions : The compound possesses two aromatic rings, the brominated aniline ring and the unsubstituted phenoxy ring. These rings can engage in various π-interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the protein's binding pocket. These interactions include π-π stacking (face-to-face or offset) and C-H/π interactions, where a C-H bond points towards the face of an aromatic ring. researchgate.net Crystal structure analysis of the related compound 4-Bromo-N-phenylaniline confirms the presence of a network of C—H⋯π and N—H⋯π interactions in the solid state. researchgate.net

The precise geometry and strength of these combined interactions determine the binding orientation and affinity of this compound. researchgate.netrsc.org

Computational Approaches to Biological Target Interactions (e.g., Molecular Docking)

Computational techniques, especially molecular docking, are invaluable for predicting and analyzing the binding of small molecules like this compound to their macromolecular targets. rsc.orgnih.gov Docking algorithms aim to predict the most favorable binding pose of a ligand within a protein's active site and to estimate the strength of the interaction, typically reported as a binding energy score. nih.govnih.gov

These in silico studies provide a detailed, three-dimensional view of the plausible interactions at an atomic level. nih.gov They can be used to visualize the specific hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex, corroborating and explaining experimental findings. nih.gov For instance, docking studies performed on various bromoaniline-containing compounds have successfully predicted their binding modes within different biological targets, with results showing good agreement with experimental binding data. nih.govnih.gov The calculated binding energies can be used to rank potential ligands and to build quantitative structure-activity relationship (QSAR) models.

Ligand Design Principles Based on Computational Studies

Computational simulations are a cornerstone of modern rational drug design, providing principles that guide the synthesis of new molecules with improved properties. nih.govnih.gov

By analyzing the computationally predicted binding mode of this compound, medicinal chemists can make informed decisions about structural modifications. nih.gov

Rationalizing Structure-Activity Relationships (SAR) : Computational models can elucidate why small changes to the ligand's structure lead to significant changes in biological activity. For example, a docking simulation might reveal that moving the bromine atom from the 4-position to another position would disrupt a critical halogen bond, explaining a loss of potency. nih.gov

Identifying Opportunities for Modification : If the docked ligand does not fully occupy the binding pocket, computational models can highlight vacant subpockets. This suggests that adding new functional groups to the ligand scaffold could form additional favorable interactions, thereby enhancing binding affinity. researchgate.net

Optimizing Conformation : The flexibility of the ether linkage allows the two aromatic rings to adopt various relative orientations. Computational analysis can determine the optimal dihedral angle for binding to a specific target, guiding the design of more rigid analogs that are "pre-organized" for binding, potentially increasing affinity and selectivity. researchgate.net

Future Research Directions for 4 Bromo 2 Phenoxyaniline Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 4-bromo-2-phenoxyaniline, future research is expected to focus on moving beyond traditional methods to embrace novel catalytic systems and greener chemical processes.

One promising avenue is the application of advanced catalytic coupling reactions. While methods for the synthesis of halogenated diphenylamines exist, future work will likely explore the use of more sophisticated catalysts, such as palladium or copper-based systems with designer ligands, to achieve higher yields, greater purity, and milder reaction conditions. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of investigation to improve efficiency and reduce waste.

Furthermore, inspiration may be drawn from synthetic strategies for structurally related compounds. For instance, the synthesis of quinoxaline (B1680401) derivatives often involves condensation reactions that could be adapted for the derivatization of the this compound scaffold. nih.govresearchgate.net Similarly, processes for producing related compounds like 4-bromo-2-methylaniline, which involve steps such as arylamine protection, bromination, and hydrolysis, could be optimized and modified for the synthesis of this compound and its analogues. google.com

The principles of green chemistry will undoubtedly guide the development of new synthetic pathways. This will involve the use of environmentally benign solvents, the reduction of energy consumption, and the design of processes that minimize the formation of hazardous byproducts. The goal will be to create synthetic routes that are not only efficient but also sustainable in the long term.

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of chemical processes. For this compound, advanced computational modeling is set to play a pivotal role in accelerating the discovery and development of new applications.

Future research will likely employ quantum chemical methods and molecular dynamics simulations to predict a wide range of properties for this compound and its derivatives. avestia.com These computational studies can provide valuable insights into the electronic structure, molecular geometry, and reactivity of these compounds. For example, Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational models.

A significant area of focus will be the prediction of interaction energies between this compound-based molecules and biological targets or material surfaces. avestia.com This is crucial for the design of new drugs and functional materials. By simulating the docking of these molecules to the active sites of enzymes or the surfaces of nanomaterials, researchers can identify promising candidates for further experimental investigation.

Moreover, computational models can be used to understand and predict the behavior of these compounds in different environments. For instance, simulations can provide insights into their solubility, stability, and partitioning behavior between different phases, which is essential information for a wide range of applications.

Design of New Functional Materials and Probes

The unique combination of a brominated aromatic ring and a phenoxyaniline (B8288346) backbone makes this compound an attractive building block for the design of novel functional materials and molecular probes.

In the realm of materials science, future research could explore the incorporation of the this compound moiety into polymers and other macromolecules. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the creation of materials with tailored electronic and optical properties. These materials could find applications in organic electronics, such as in the development of new semiconductors for transistors or light-emitting diodes. The design principles for such materials could be informed by research on other functional organic molecules, such as indophenine-based dyes, which have shown promise in electronic devices. mdpi.com

The development of molecular probes for biological imaging and sensing is another exciting avenue of research. The this compound scaffold could be modified with fluorescent groups or other reporter moieties to create probes that can selectively bind to specific biomolecules or detect changes in their local environment. The design of such probes will be guided by an understanding of the structure-property relationships that govern their photophysical and binding properties.

Deeper Elucidation of Biochemical Interaction Mechanisms

Understanding the interactions of small molecules with biological systems is fundamental to the development of new therapeutic agents and to assessing the potential toxicity of environmental chemicals. For this compound and its derivatives, a deeper elucidation of their biochemical interaction mechanisms is a critical area for future research.

Studies on analogous compounds, such as phenoxyaniline and its halogenated derivatives, have shown that they can interact with enzymes like cytochromes P450 (CYP). nih.govacs.org Future research on this compound will likely investigate its potential to interact with and modulate the activity of a broader range of enzymes and receptors. This will involve a combination of in vitro biochemical assays and in silico molecular docking studies.

A key focus will be to understand how the specific substitution pattern of this compound influences its binding affinity and selectivity for different biological targets. For example, the position of the bromine atom and the phenoxy group on the aniline (B41778) ring is expected to play a crucial role in determining its interaction with the active site of an enzyme. Comparative studies with other halogenated phenoxyaniline congeners will be essential to dissect these structure-activity relationships. nih.govacs.org

Q & A

Q. What are the critical physical properties of 4-Bromo-2-phenoxyaniline for experimental design?

Key properties include:

- Molecular formula : C₁₂H₁₀BrNO (derived from analogs in ).

- Melting point : Analogous brominated anilines (e.g., 4-Bromo-2-fluoroaniline) exhibit mp 38–42°C ().

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) based on structural analogs ( ).

- Stability : Store at 0–6°C under inert atmosphere to avoid decomposition (inferred from storage guidelines in ). These parameters guide solvent selection, reaction conditions, and purification workflows .

Q. Which spectroscopic methods are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and phenoxy group positions). Coupling constants in aromatic regions resolve ortho/meta/para arrangements (analogous to ).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., monoisotopic mass ~263–265 amu for C₁₂H₁₀BrNO) ( ).

- X-ray crystallography : For unambiguous structural confirmation, use SHELX ( ) or ORTEP-III ( ) to refine crystal structures, as demonstrated for related bromoanilines ( ) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to this compound amid conflicting yield reports?

- Reaction monitoring : Use in-situ techniques like TLC or HPLC to identify intermediates/byproducts (e.g., dehalogenation or oxidation side reactions).

- Catalytic systems : Test palladium or copper catalysts for coupling reactions (e.g., Ullmann coupling for phenoxy attachment), optimizing temperature and ligand ratios ( ).

- Purification : Column chromatography with gradients (hexane/EtOAc) or recrystallization (ethanol/water) improves purity ( ). Contradictions in yields often arise from varying catalyst activity or solvent purity .

Q. What computational strategies predict electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian. The Colle-Salvetti functional ( ) models electron correlation effects in brominated aromatics.

- Reactivity indices : Fukui functions identify electrophilic/nucleophilic sites for functionalization (e.g., bromine as a leaving group).

- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvation impacts on reaction pathways .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Data collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL ( ) refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-Br bond ~1.89–1.91 Å).

- Validation tools : Check for disorder using PLATON; compare with Cambridge Structural Database entries for bromoanilines ( ) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.